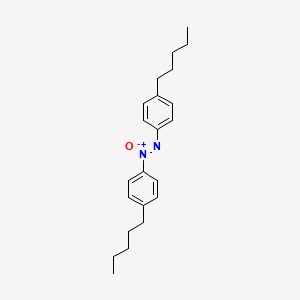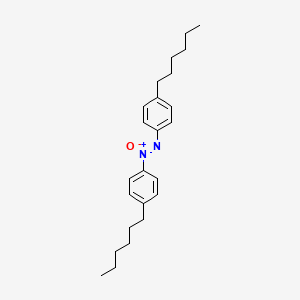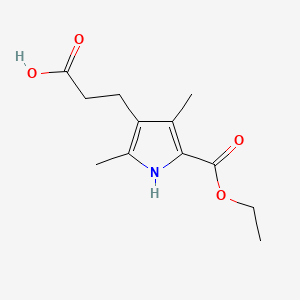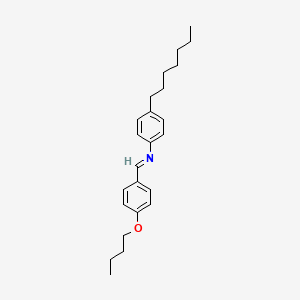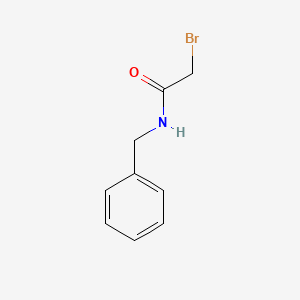
N-Benzyl-2-bromoacetamide
Descripción general
Descripción
N-Benzyl-2-bromoacetamide (BBA) is an organic compound with the molecular formula C8H9BrNO. It is a colorless solid that is soluble in water, ethanol, and acetone. BBA is a versatile and widely used reagent in organic synthesis, as it is able to act as both a nucleophile and an electrophile. It is also used as a catalyst and a protecting group in organic synthesis. BBA has been used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, polymers, and other materials.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity Studies
N-Benzyl-2-bromoacetamide and its derivatives have been extensively studied for their synthetic utility and biological activities. A notable application includes the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, which were evaluated for their enzymatic inhibition properties against enzymes like acetylcholinesterase, showcasing their potential in the development of therapeutic agents (Siddiqui et al., 2013).
Hofmann Rearrangement Applications
The Hofmann rearrangement, facilitated by N-Bromoacetamide, offers an efficient pathway for converting carboxamides to amines, highlighting its synthetic importance. This method has been applied to produce methyl and benzyl carbamates from aromatic and aliphatic amides in high yields, demonstrating the compound's role in facilitating versatile chemical transformations (Jevtić et al., 2016).
Comparative Imaging Studies
In the field of imaging, this compound derivatives have been utilized for the synthesis of labeling compounds for comparative imaging studies involving PET and SPECT. This underscores the compound's utility in developing diagnostic tools and its contribution to advancing medical imaging techniques (Li et al., 2003).
Development of Bioactive Molecules
Research also includes the development of highly functionalized benzofuran-2-carboxamides via Ugi four-component reaction and microwave-assisted reactions, where this compound derivatives serve as key intermediates. This highlights their role in creating compounds with potential bioactivity, further contributing to medicinal chemistry and drug development efforts (Han et al., 2014).
Enzymatic and Antibacterial Activities
Furthermore, derivatives of this compound have been synthesized and evaluated for their antimicrobial and hemolytic activities. These studies demonstrate the compound's applicability in discovering new antimicrobial agents and understanding their mechanisms of action (Rehman et al., 2016).
Safety and Hazards
Mecanismo De Acción
In terms of pharmacokinetics, the properties of N-Benzyl-2-bromoacetamide would depend on its specific chemical structure and the way it interacts with the body’s biological systems. Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied in a laboratory setting .
The action environment of this compound, like other chemicals, would be influenced by factors such as temperature, pH, and the presence of other chemicals. These factors can affect the stability of the compound and its ability to interact with its targets .
Análisis Bioquímico
Biochemical Properties
N-Benzyl-2-bromoacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in free radical bromination reactions, where it can act as a substrate for nucleophilic substitution and oxidation reactions
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function, making it a valuable tool for studying cellular mechanisms and potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, in free radical reactions, this compound can lose a bromine atom, leading to the formation of reactive intermediates that interact with other molecules . These interactions are essential for understanding the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects . Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Additionally, toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism . Understanding these pathways is essential for elucidating the compound’s biochemical functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the cell. These interactions can influence the compound’s accumulation and effects on cellular function . Studying these processes is vital for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can affect the compound’s biochemical interactions and overall activity . Understanding subcellular localization is crucial for elucidating the compound’s mechanisms of action.
Propiedades
IUPAC Name |
N-benzyl-2-bromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCURSCBIMAPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183654 | |
| Record name | Acetamide, N-benzyl-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2945-03-1 | |
| Record name | 2-Bromo-N-(phenylmethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2945-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-benzyl-2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002945031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-benzyl-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does N-Benzyl-2-bromoacetamide play in the synthesis of 2-naphthol-pyrazole conjugates?
A1: this compound is used as an alkylating agent to introduce a specific substituent onto the 2-naphthol-pyrazole scaffold. The reaction likely proceeds via an O-alkylation, where the hydroxyl group of the 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]naphthalen-2-ol reacts with this compound, resulting in the displacement of the bromide and formation of an ether linkage. [] This modification with this compound is crucial for generating structural diversity in the synthesized conjugates. []
Q2: Is there any information about the reactivity of the resulting conjugate containing the this compound moiety in the subsequent aminomethylation reactions?
A2: Unfortunately, the abstract does not provide specific details about how the conjugate containing the this compound moiety behaves during the aminomethylation. The focus of the study is the general reactivity of various 2-naphthol-pyrazole conjugates in this reaction, highlighting that aminomethylation consistently occurs at the C-4 position of the pyrazole ring, regardless of the substituent introduced through O-alkylation. [] Further research would be needed to elucidate any specific influence of the this compound moiety on this reaction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







